molecular formula C7H6BrClOZn B14892048 2-Chloro-5-methoxyphenylZinc bromide

2-Chloro-5-methoxyphenylZinc bromide

Cat. No.: B14892048
M. Wt: 286.9 g/mol
InChI Key: UKYVICDXDBRLGH-UHFFFAOYSA-M
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Description

2-Chloro-5-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C7H6BrClOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methoxyphenylZinc bromide can be synthesized through the reaction of 2-chloro-5-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a similar organometallic compound to facilitate the formation of the organozinc species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-5-methoxyphenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyphenylZinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic substrates .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylZinc bromide
  • 2-Chloro-5-methoxyphenyl boronic acid
  • 2-Chloro-5-methoxyphenyl bromide

Uniqueness

2-Chloro-5-methoxyphenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in organic synthesis .

Properties

Molecular Formula

C7H6BrClOZn

Molecular Weight

286.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-methoxybenzene-6-ide

InChI

InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

UKYVICDXDBRLGH-UHFFFAOYSA-M

Canonical SMILES

COC1=C[C-]=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

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